2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O. It is a derivative of quinoline and pyridine, which are both heterocyclic aromatic organic compounds. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling: Boronic acid derivatives and palladium catalysts under mild conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Reduced Quinoline Derivatives: Formed from reduction reactions.
Biaryl Derivatives: Formed from coupling reactions.
Scientific Research Applications
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has several scientific research applications, including:
Drug Synthesis: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Organic Chemistry: Employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Molecular Biology: Utilized in the design and synthesis of molecular probes and bioactive molecules for biological studies.
Material Science: Investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application. In drug synthesis, it may act as a precursor or intermediate that undergoes further chemical transformations to produce bioactive compounds. These bioactive compounds can interact with molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific combination of the quinoline and pyridine rings, along with the carbonyl chloride group.
Properties
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMOZMVHRWZBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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